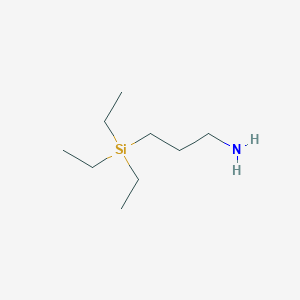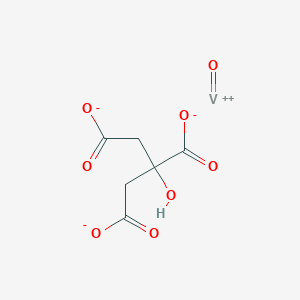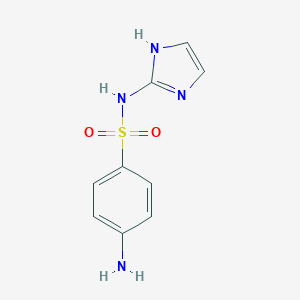
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide, also known as AIS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative and has been found to have various biochemical and physiological effects. In
科学的研究の応用
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been studied for its potential use as an antibacterial and antifungal agent, as well as its ability to inhibit the activity of certain enzymes.
作用機序
The mechanism of action of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base regulation and respiration. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
生化学的および生理学的効果
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to have various biochemical and physiological effects. Studies have shown that 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the activity of certain enzymes. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide in lab experiments is its ease of synthesis and availability. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been extensively studied and optimized, making it a well-characterized compound for use in research. However, one limitation of using 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide. One area of research is its potential use as a cancer therapy, either alone or in combination with other drugs. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide could be studied for its potential use in the treatment of other diseases, such as inflammation and pain. Further studies could also be conducted to better understand the mechanism of action of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide and its potential interactions with other compounds. Finally, new synthesis methods could be developed to improve the efficiency and scalability of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide production.
合成法
The synthesis of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonamide with imidazole in the presence of a reducing agent such as iron powder or stannous chloride. The resulting product is then treated with sodium hydroxide to yield 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide. This synthesis method has been extensively studied and optimized, and can be easily scaled up for large-scale production.
特性
CAS番号 |
17103-46-7 |
|---|---|
製品名 |
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide |
分子式 |
C9H10N4O2S |
分子量 |
238.27 g/mol |
IUPAC名 |
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-6H,10H2,(H2,11,12,13) |
InChIキー |
ZAUMCYWSLMNGTK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN2 |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN2 |
同義語 |
Benzenesulfonamide, 4-amino-N-1H-imidazol-2-yl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




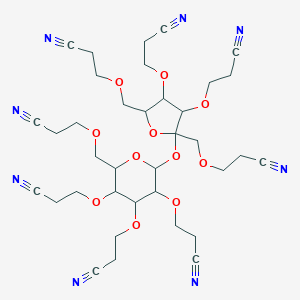

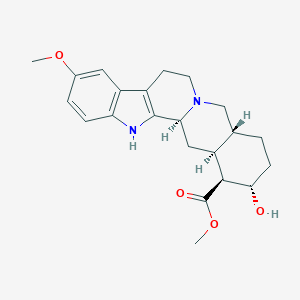
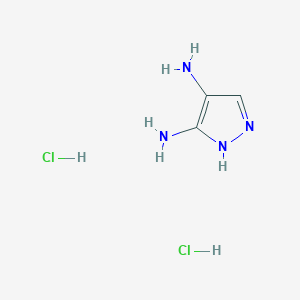

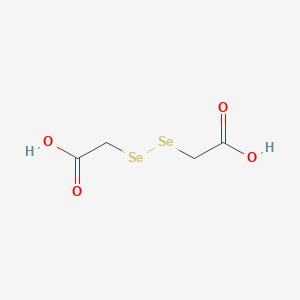
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)

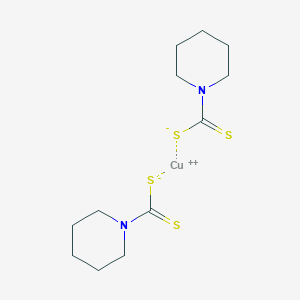
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)
